molecular formula C5H4Cl2S B1361113 2-Chloro-5-(chloromethyl)thiophene CAS No. 23784-96-5

2-Chloro-5-(chloromethyl)thiophene

Cat. No. B1361113
CAS RN: 23784-96-5
M. Wt: 167.06 g/mol
InChI Key: MQTKXCOGYOYAMW-UHFFFAOYSA-N
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Description

2-Chloro-5-(chloromethyl)thiophene is a chemical compound with the molecular formula C5H4Cl2S . It has been used in the synthesis of 1-(1,1’-biphenyl-4-yl)-3-(5-chloro-thiophen-2-yl)-2-(1H-imidazol-1-yl)propane and 1-(5-chlorothiophen-2-yl)-2-(1H-imidazol-1-yl)-3-phenylpropane .


Synthesis Analysis

The synthesis of 2-Chloro-5-(chloromethyl)thiophene involves alkylation of monoethanolamine vinyl ether in ethyl alcohol at temperatures between 60-70°C . Another method involves the reaction of 2-chlorothiophene using resonance enhanced multiphoton ionization (REMPI) time-of-flight (TOF) technique .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-(chloromethyl)thiophene can be represented by the InChI string: InChI=1S/C5H5ClS/c6-4-5-2-1-3-7-5/h1-3H,4H2 . The compound’s structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

2-Chloro-5-(chloromethyl)thiophene reacts with monoethanolamine vinyl ether in ethyl alcohol to form a product of disubstitution and transvinylation . It has also been used in the preparation of 5-phenylthiophene derivative .


Physical And Chemical Properties Analysis

2-Chloro-5-(chloromethyl)thiophene has a molecular weight of 167.06 g/mol . It has a refractive index of n20/D 1.575 (lit.) and a boiling point of 83-85 °C/8 mmHg (lit.) . The density of the compound is 1.385 g/mL at 25 °C (lit.) .

Scientific Research Applications

2-Chloro-5-(chloromethyl)thiophene: Scientific Research Applications:

Synthesis of Imidazole Derivatives

2-Chloro-5-(chloromethyl)thiophene is utilized in the synthesis of various imidazole derivatives. For instance, it has been used to create compounds like 1-(1,1′-biphenyl-4-yl)-3-(5-chloro-thiophen-2-yl)-2-(1H-imidazol-1-yl)propane and 1-(5-chlorothiophen-2-yl)-2-(1H-imidazol-1-yl)-3-phenylpropane. These derivatives are significant due to their potential pharmacological activities, including antifungal, antibacterial, and anticancer properties .

Molecular Modeling and Simulation

The compound is also relevant in computational chemistry for molecular modeling and simulation purposes. Programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD utilize such chemicals to produce accurate simulation visualizations that are crucial for understanding molecular interactions and dynamics .

Laboratory Chemicals

As a laboratory chemical, 2-Chloro-5-(chloromethyl)thiophene is recommended for research use only. It’s a staple in chemical inventories for educational institutions and research labs, where it’s used for various experimental and synthesis purposes .

Mechanism of Action

Target of Action

It’s known that the compound can affect therespiratory system .

Mode of Action

It’s known to be used in the synthesis of other compounds , suggesting it may interact with various biological targets.

Result of Action

It’s known to be used in the synthesis of other compounds

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-5-(chloromethyl)thiophene. For instance, it should be stored at a temperature of -20°C . Exposure to moist air or water can lead to decomposition .

Safety and Hazards

2-Chloro-5-(chloromethyl)thiophene is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-5-(chloromethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2S/c6-3-4-1-2-5(7)8-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTKXCOGYOYAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342578
Record name 2-Chloro-5-(chloromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23784-96-5
Record name 2-Chloro-5-(chloromethyl)thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23784-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(chloromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-(chloromethyl)thiophene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key reactions that 2-Chloro-5-(chloromethyl)thiophene undergoes, and what are the resulting products?

A1: 2-Chloro-5-(chloromethyl)thiophene demonstrates interesting reactivity with phosphorus-containing compounds.

    Q2: Besides reactions with phosphorus-containing compounds, has 2-Chloro-5-(chloromethyl)thiophene been explored in other reactions?

    A2: While the provided research focuses on phosphorus chemistry, other research explores the reaction of 2-Chloro-5-(chloromethyl)thiophene with monoethanolamine vinyl ether. [, ] Though details of the reaction outcome are not provided in the abstracts, this suggests ongoing interest in utilizing this compound for building more complex structures, potentially through nucleophilic substitution or addition reactions with amines.

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